molecular formula C10H12N4O3S B3973260 2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3973260
M. Wt: 268.29 g/mol
InChI Key: LYHXIBMBRMLDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as ETAA, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been studied extensively due to its potential use in various scientific research applications. ETAA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The exact mechanism of action of ETAA is not fully understood. However, it is known to modulate various signaling pathways in cells, including the NF-κB pathway, which is involved in inflammation and cell survival. ETAA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, ETAA can modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects
ETAA has been shown to have various biochemical and physiological effects, including:
1. Reduction of oxidative stress: ETAA has been shown to reduce oxidative stress in various cell types, including neurons and cancer cells. It works by scavenging free radicals and increasing the activity of antioxidant enzymes.
2. Inhibition of inflammation: ETAA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and cancer cells.
3. Modulation of gene expression: ETAA has been shown to modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.

Advantages and Limitations for Lab Experiments

ETAA has several advantages and limitations for lab experiments. Some of the advantages include:
1. High degree of purity: ETAA can be synthesized with a high degree of purity, which makes it suitable for various lab experiments.
2. Versatility: ETAA has been shown to have various scientific research applications, including neuroprotection, cancer treatment, and anti-inflammatory effects.
3. Low toxicity: ETAA has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
Some of the limitations of ETAA for lab experiments include:
1. Limited availability: ETAA is a synthetic compound that is not readily available commercially, which can limit its use in lab experiments.
2. Lack of clinical data: ETAA has not been tested extensively in clinical trials, which limits its potential use in human applications.
3. Cost: The synthesis of ETAA can be expensive, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on ETAA, including:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of ETAA in human applications.
2. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of ETAA.
3. Optimization of synthesis: Further optimization of the synthesis of ETAA may lead to more efficient and cost-effective methods of production.
4. Combination therapy: ETAA may have synergistic effects when combined with other compounds, which could lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its neuroprotective, anti-inflammatory, and anticancer effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in human applications, and to elucidate its exact mechanism of action.

Scientific Research Applications

ETAA has been studied for its potential use in various scientific research applications, including:
1. Neuroprotection: ETAA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It works by reducing oxidative stress and inflammation in the brain, which are common mechanisms of neuronal damage.
2. Cancer treatment: ETAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation.
3. Anti-inflammatory effects: ETAA has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. It works by reducing the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-2-7-12-13-10(18-7)11-6(15)5-14-8(16)3-4-9(14)17/h2-5H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHXIBMBRMLDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dioxo-1-pyrrolidinyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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